molecular formula C12H18N2O B7825621 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl

Cat. No.: B7825621
M. Wt: 206.28 g/mol
InChI Key: KQLGPEOFPYOBBX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

The synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl can be achieved through several synthetic routes. One common method involves the selective protection of primary amine groups, followed by nucleophilic substitution reactions. For instance, 4-aminopiperidine can be selectively protected using benzophenone, and the free secondary amine can then react with 3-methoxy-bromopropane under acidic conditions to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl involves its interaction with specific molecular targets. The methoxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways .

Properties

IUPAC Name

5-methoxy-2-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLGPEOFPYOBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxy-2-nitrophenyl)piperidine (238 mg, 1.01 mmol) in anhydrous ethanol (20 ml) was slowly added anhydrous tin chloride (772 mg, 4.07 mmol) at room temperature. The mixture was refluxed for 1 h. The mixture was cooled to room temperature and then rotary evaporated to get an oily liquid. The liquid was basified with aqueous 2N NaOH (20 ml) to a final pH of 10. The resulting precipitate was filtered and washed with water. The aqueous solution was extracted with ethyl acetate (75 ml), washed with water (2×20 ml) and dried over anhydrous sodium sulfate. The ethyl acetate solution was rotary evaporated to give a dark brown liquid (153 mg, 74%). 1H NMR (CDCl3): 6.90 (d, J=8.7 Hz, 1H), 6.29 (d, J=2.7 Hz, 1H), 6.26 (dd, J=2.7, 8.1 Hz, 1H), 4.04 (bs, 2H), 3.69 (s, 3H), 2.75 (s, 4H), 1.70-1.63 (m, 4H), 1.54 (s, 2H).
Quantity
238 mg
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
772 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
74%

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